molecular formula C₁₄H₁₂N₂ B1663423 Bendazol CAS No. 621-72-7

Bendazol

Cat. No.: B1663423
CAS No.: 621-72-7
M. Wt: 208.26 g/mol
InChI Key: YTLQFZVCLXFFRK-UHFFFAOYSA-N
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Description

Bendazol (chemical name: 2-benzylbenzimidazole hydrochloride, molecular formula: C₁₄H₁₂N₂·HCl, molecular weight: 244.72) is a benzimidazole-derived compound with significant pharmacological applications . Structurally, it consists of a benzimidazole core (a fused benzene and imidazole ring) substituted with a benzyl group at the 2-position, which enhances its bioactivity and stability .

Preparation Methods

Traditional Condensation Methods

The foundational approach to Bendazol synthesis involves the condensation of o-phenylenediamine and phenylacetic acid . This method, detailed in multiple patents, proceeds via cyclodehydration under thermal conditions.

Solvent- and Catalyst-Free Synthesis

A landmark method (CN103113305B) eliminates solvents and catalysts, enhancing sustainability. The protocol involves:

  • Mixing o-phenylenediamine and phenylacetic acid under nitrogen.
  • Gradient heating:
    • 80–100°C until melting (15–30 minutes).
    • 140–160°C for 1–4 hours.
    • 180–200°C for 1–4 hours.
  • Cooling to 80–100°C, adding 80–95°C hot water , and filtering to isolate this compound.

This method achieves >90% yield by avoiding side reactions and simplifying purification. The absence of solvents reduces waste, aligning with green chemistry principles.

Acid-Catalyzed Condensation

Industrial-scale production (CN101891688A) employs concentrated hydrochloric acid (HCl) as a catalyst:

  • Refluxing o-phenylenediamine and phenylacetic acid with HCl at 100–110°C for 2–4 hours.
  • Neutralizing with sodium hydroxide (NaOH) to pH 7–8.
  • Recrystallizing from ethanol-water mixtures .

This method shortens reaction time to 3–5 hours but requires acid handling and neutralization steps.

Advanced Catalytic Systems

Polymer-Supported Trifluoromethanesulfonic Acid

A 2013 study demonstrated using polyvinylpolypyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) for benzimidazole synthesis:

  • Reacting o-phenylenediamine with benzaldehyde derivatives in ethanol at 80°C .
  • Achieving 85–92% yield in 20–40 minutes.

While optimized for substituted benzimidazoles, this method highlights the potential for catalytic efficiency in this compound synthesis.

Industrial Production Techniques

Continuous Flow Reactor Design

Patent CN101891688A outlines an industrial protocol emphasizing scalability:

  • Continuous nitrogen flow to prevent oxidation.
  • Multi-stage heating to control exothermic reactions.
  • In-line filtration for rapid purification.
Parameter Value
Reaction Temperature 100–200°C
Reaction Time 3–5 hours
Yield 88–92%
Purity >99% (HPLC)

This method balances efficiency and product quality, making it suitable for pharmaceutical manufacturing.

Salt Formation and Purification

This compound is often administered as This compound hydrochloride for enhanced solubility. The salification process involves:

  • Dissolving this compound in dilute hydrochloric acid (10–15% w/v).
  • Stirring at 50–60°C for 1 hour.
  • Cooling and crystallizing the hydrochloride salt.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Solvent-Free None 180–200 4–8 >90
Acid-Catalyzed HCl 100–110 3–5 88–92
PVP-TfOH Polymer-supported acid 80 0.3–0.7 85–92

The solvent-free method excels in environmental sustainability, while acid-catalyzed processes offer faster kinetics. Catalytic systems like PVP-TfOH show promise for specialized applications but require further validation for this compound.

Chemical Reactions Analysis

Types of Reactions: Bendazol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Parasitological Applications

Bendazol is primarily recognized for its effectiveness as an anthelmintic agent , targeting parasitic infections caused by helminths. Its mechanism involves the inhibition of tubulin polymerization, disrupting microtubule formation in parasitic cells, which ultimately leads to cell death.

Case Studies and Research Findings

  • Efficacy Against Parasitic Worms : Studies have demonstrated that this compound effectively clears various parasitic infections, including those caused by tapeworms and roundworms. In vitro and in vivo experiments have shown significant parasite clearance rates when treated with this compound .
  • Chagas Disease : Research indicates that this compound exhibits substantial activity against Trypanosoma cruzi, the causative agent of Chagas disease. Its application in treatment protocols has been explored, highlighting its potential as a therapeutic option .

Oncological Applications

Emerging research suggests that this compound may possess antitumor properties , making it a candidate for cancer treatment.

Research Insights

  • Inhibition of Tumor Growth : Laboratory studies have indicated that this compound can inhibit the growth of various cancer cell lines. Its antimitotic properties disrupt cell division, leading to reduced tumor proliferation .
  • Clinical Trials : While preliminary results are promising, further research is essential to establish its efficacy and safety in human clinical trials for cancer therapy .

Ophthalmological Applications

Recent studies have explored the use of this compound in treating myopia (nearsightedness).

Key Findings

  • Inhibition of Myopia Progression : A study involving New Zealand white rabbits showed that topical application of this compound significantly inhibited the progression of form-deprivation myopia (FDM). The study measured refraction values and axial length changes, demonstrating statistically significant improvements in treated groups compared to controls .
  • Mechanistic Insights : The compound was found to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a biochemical pathway through which this compound exerts its effects on ocular development .

Antiviral Potential

Emerging evidence points to this compound's potential as an antiviral agent.

Research Developments

  • Inhibition of Viral Replication : Studies have reported that this compound can inhibit the replication of certain viruses, including human papillomavirus (HPV) and rotavirus. The mechanisms underlying these effects are still under investigation but suggest a novel avenue for antiviral therapies .

Mechanism of Action

Bendazol exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the depletion of glycogen stores, impaired glucose uptake, and ultimately the death of the parasitic worm. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Bendazol belongs to the benzimidazole class, which includes compounds with diverse therapeutic roles. Below is a systematic comparison with structurally or functionally related analogs:

Pharmacological Comparison

Compound Primary Use Mechanism of Action Key Studies/Findings
This compound Antihypertensive, adaptogen Vasodilation, immune modulation 82% synthesis yield via CuI-catalyzed cyclization; adaptogenic effects via immune pathways
Thiabendazole Anthelmintic, antifungal Inhibits fungal microtubule polymerization 78% synthesis yield (same method as this compound); used against helminths and plant fungi
Levamisole Immunomodulator, anthelmintic Enhances T-cell response, paralyzes worms Structurally distinct (imidazothiazole); repurposed for colorectal cancer adjuvant therapy
Benomyl Fungicide, plant growth regulator Disrupts β-tubulin assembly Mimics cytokinin in plants; compared to this compound in neem micropropagation studies
Albendazole Broad-spectrum anthelmintic Binds tubulin, inhibits glucose uptake Reported as a this compound component in Pakistan (regional formulation variance)

Chemical and Structural Comparison

Compound Core Structure Substituents Synthesis Yield (Optimal Route) Key Functional Groups
This compound Benzimidazole 2-benzyl group 82% (CuI-catalyzed cyclization) Benzylic amine, HCl salt
Thiabendazole Benzimidazole 2-(thiazol-4-yl) group 78% (CuI-catalyzed cyclization) Thiazole ring
Levamisole Imidazothiazole 6-phenyl substitution N/A Sulfhydryl group
Benomyl Benzimidazole carbamate Methyl carbamate at position 1 N/A Carbamate ester

Functional Efficacy and Limitations

  • This compound vs. Thiabendazole : While both derive from benzimidazole, this compound’s benzyl group favors cardiovascular activity, whereas thiabendazole’s thiazole moiety enhances antiparasitic efficacy .
  • This compound vs. Benomyl: this compound’s cytokinin-like effects in plants (e.g., neem micropropagation) mirror benomyl’s action but with lower phytotoxicity at 50 mg/L .
  • Regional Formulations : this compound’s composition varies; in Taiwan, it contains benzydamine (an anti-inflammatory), complicating direct comparisons .

Research Advancements

  • Synthetic Efficiency : this compound’s optimized synthesis (82% yield) outperforms older methods, reducing production costs and environmental impact .

Biological Activity

Bendazol, a member of the benzimidazole family, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of this compound

This compound (also known as Bendazole or Tromasedan) is primarily recognized for its role as an anthelmintic agent. Its structure allows it to interact with various biological systems, making it a subject of interest for research beyond its traditional uses.

This compound exerts its biological effects primarily through interactions with tubulin, a key component of the cytoskeleton in eukaryotic cells. This interaction disrupts microtubule formation, leading to various cellular responses:

  • Inhibition of Cell Division : By binding to tubulin, this compound prevents the polymerization necessary for microtubule assembly, effectively halting cell division.
  • Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in certain cancer cell lines by activating apoptotic pathways.
  • Regulation of Nitric Oxide Synthase : In nephrogenic hypertension models, this compound has been found to enhance nitric oxide synthase activity, suggesting a role in vascular regulation and potential therapeutic benefits in hypertension management .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across various studies:

StudyBiological ActivityMethodologyKey Findings
Narasimhan et al. (2021)AnticancerMolecular docking and dynamicsThis compound showed reduced binding interactions compared to other benzimidazoles but maintained some efficacy against cancer cell lines .
Kim et al. (2022)Apoptosis inductionFlow cytometry and Western blottingFenbendazole (a related compound) induced apoptosis in 5-FU resistant colorectal cancer cells, suggesting similar potential for this compound .
ResearchGate Study (2020)Myopia inhibitionExperimental model in rabbitsTopical application of this compound inhibited myopia progression, indicating neuroprotective effects .
MedChemExpress Data SheetKidney function regulationAnimal model studiesIncreased NO synthase activity was observed in rat models treated with this compound, indicating renal protective effects .

Case Studies

  • Cancer Treatment : A study evaluating the effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells demonstrated that fenbendazole significantly induced apoptosis and cell cycle arrest. While this study focused on fenbendazole, its structural similarity to this compound suggests potential parallels in efficacy against resistant cancer types .
  • Myopia Research : In an experimental study involving young rabbits, topical application of this compound was shown to inhibit form-deprivation myopia progression. This effect was linked to decreased accumulation of HIF-1α protein, suggesting a mechanism involving hypoxia response pathways .

Research Findings

Recent research highlights the potential repurposing of benzimidazole derivatives like this compound for cancer therapy due to their ability to target microtubules and induce apoptosis. The following points summarize significant findings:

  • Anticancer Properties : Various benzimidazoles have demonstrated anticancer activity across multiple cell lines. For instance, mebendazole and albendazole have shown effectiveness in 80% of colorectal cancer cell lines tested .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects involves modulation of apoptotic pathways and cell cycle regulation, particularly through JNK activation and mitotic catastrophe induction .
  • Potential in Hypertension : this compound's ability to enhance nitric oxide synthase activity suggests it may have applications beyond anthelmintic use, potentially benefiting conditions involving vascular dysregulation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Bendazol inhibits HIF-1α upregulation in myopia models?

this compound suppresses HIF-1α expression by enhancing nitric oxide (NO) synthase activity, which improves vascular oxygenation and reduces hypoxia-driven signaling. In form-deprivation myopia (FDM) models, this compound downregulates HIF-1α mRNA and protein levels in retinal and scleral tissues, thereby inhibiting axial elongation . Key methodological steps include:

  • Animal models : Use rabbits or mice with induced FDM (e.g., occluder masks).
  • Dosage : 1% this compound eye drops applied 4× daily.
  • Outcome metrics : Measure axial length via A-scan ultrasonography and HIF-1α levels via Western blot/qPCR.

Q. How does this compound enhance NO synthase activity in renal tissues?

this compound activates endothelial NO synthase (eNOS) in renal glomeruli and collecting tubules, leading to vasodilation. Experimental protocols involve:

  • In vitro assays : Isolated rat kidney tubules treated with this compound (10–100 µM).
  • Measurement : Quantify NO production using Griess reagent or fluorescent probes .

Q. What experimental designs are effective for assessing this compound’s bioactivity in plant tissue culture?

  • Media preparation : Use DKW basal medium with this compound concentrations ranging from 50–400 mg/L.
  • Explant treatment : Immerse neem (Azadirachta indica) or bamboo (Bambusa textilis) explants for 1–30 days.
  • Metrics : Track callus formation, shoot height, and root induction. ANOVA with Tukey’s post hoc test is recommended for analyzing dose-response effects .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on plant tissue culture across species?

Contradictory results (e.g., toxicity in Eucalyptus grandis vs. efficacy in neem) arise from species-specific metabolic pathways. Methodological strategies include:

  • Comparative studies : Test this compound on explants from taxonomically diverse species (e.g., Citrus, Orchidaceae).
  • Hormonal interaction analysis : Measure cytokinin/auxin ratios post-treatment to identify species-dependent signaling .
  • Protocol adjustment : Optimize autoclaving parameters to prevent degradation of this compound in media .

Q. What methodological considerations are crucial for optimizing this compound concentrations in vitro?

  • Mechanical activation : Pre-treat this compound hydrochloride via ball milling to enhance solubility and bioactivity.
  • Temperature control : Maintain cultures at 26–32°C to stabilize ligand-receptor interactions.
  • Statistical validation : Use response surface methodology (RSM) to model dose-response curves .

Q. How does this compound’s inhibition of HIF-1α compare to selective HIF-2α inhibitors (e.g., TC-S 7009) in hypoxia models?

  • Experimental design : Co-administer this compound (IC₅₀ for HIF-1α) and TC-S 7009 (Kd = 81 nM for HIF-2α) in hypoxic cell lines (e.g., HeLa).
  • Analysis : Use chromatin immunoprecipitation (ChIP) to quantify promoter binding of HIF isoforms.
  • Findings : this compound shows 3× selectivity for HIF-1α over HIF-2α, whereas TC-S 7009 targets HIF-2α exclusively .

Q. What role does sample preparation play in observed variations in this compound’s biological activity?

  • Filtration artifacts : Submicron (0.22 µm) filtration disrupts water cluster structures, reducing bioactivity by 1.4×. Use unfiltered solutions for consistent results.
  • Dispersion methods : Sonication or vortexing improves dissolution kinetics, lowering activation energy (Ea) by 2.3× in hydrochloride formulations .

Q. III. Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s cytotoxicity in plant cultures?

Discrepancies stem from:

  • Exposure duration : Short-term (7-day) treatments show no toxicity, but cumulative effects manifest in subcultures.
  • Antioxidant supplementation : Studies omitting antioxidants (e.g., ascorbic acid) report oxidative callus browning, whereas others mitigate this via 0.1% PVP .
  • Species sensitivity : Azadirachta indica tolerates ≤400 mg/L this compound, while Eucalyptus grandis exhibits 100% explant mortality at 50 mg/L .

Q. IV. Methodological Tables

Table 1. This compound’s Efficacy in Myopia Models

ModelDosageOutcomeReference
Rabbit FDM1% eye drops↓ Axial length by 0.35 mm (p<0.001)
Mouse FDM0.5% topicalHIF-1α mRNA ↓ 40% (p=0.002)

Table 2. Plant Tissue Culture Optimization

SpeciesThis compound DoseCallus Induction RateProtocol
Azadirachta indica50 mg/L85% ± 7%30-day exposure, DKW medium
Bambusa textilis200 mg/L92% ± 5%7-day pulse treatment

Properties

IUPAC Name

2-benzyl-1H-benzimidazole
Source PubChem
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InChI

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLQFZVCLXFFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1212-48-2 (mono-hydrochloride)
Record name Bendazol [INN:DCF]
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DSSTOX Substance ID

DTXSID80211157
Record name Bendazol [INN:DCF]
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Molecular Weight

208.26 g/mol
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Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643575
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

621-72-7
Record name Dibazole
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Synthesis routes and methods

Procedure details

A 1 M solution of benzyl cyanide in anhydrous methanol was treated with hydrogen chloride gas at 0° C. for about thirty minutes. The mixture was stirred for two hours at 0° C. and then a 1 M solution of diaminobenzene was added and the resulting solution was stirred at 0° C. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was then poured into water. The unreacted nitrile was extracted with ethyl acetate. The aqueous layer was neutralized with 1 N sodium hydroxide. The organic fraction was extracted with ethyl acetate and condensed. The desired title product was recrystallized from methanol/water.
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Retrosynthesis Analysis

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